molecular formula C20H21NO5S B585333 rac Duloxetine 3-Thiophene Isomer-d3 Oxalate CAS No. 1346599-22-1

rac Duloxetine 3-Thiophene Isomer-d3 Oxalate

Cat. No.: B585333
CAS No.: 1346599-22-1
M. Wt: 390.468
InChI Key: LDKLJPXLAAGCEL-NIIDSAIPSA-N
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Description

rac Duloxetine 3-Thiophene Isomer-d3 Oxalate: is a stable isotope of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Duloxetine 3-Thiophene Isomer-d3 Oxalate involves multiple steps, starting from the preparation of the thiophene ring, followed by the introduction of the deuterium label. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of rac Duloxetine 3-Thiophene Isomer-d3 Oxalate is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine by blocking the transporters responsible for their reabsorption into the presynaptic neuron. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .

Comparison with Similar Compounds

Uniqueness: rac Duloxetine 3-Thiophene Isomer-d3 Oxalate is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and analysis of the compound in biological systems, offering insights that are not possible with non-labeled compounds .

Properties

CAS No.

1346599-22-1

Molecular Formula

C20H21NO5S

Molecular Weight

390.468

IUPAC Name

3-naphthalen-1-yloxy-3-thiophen-3-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid

InChI

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)/i1D3;

InChI Key

LDKLJPXLAAGCEL-NIIDSAIPSA-N

SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Synonyms

N-(Methyl-d3)-γ-(1-naphthalenyloxy)-3-thiophenepropanamine Ethanedioate;  rac-N-(Methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Oxalate; 

Origin of Product

United States

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